molecular formula C26H46K2N2O6 B12690583 Dipotassium N,N'-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) CAS No. 94277-06-2

Dipotassium N,N'-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate)

Katalognummer: B12690583
CAS-Nummer: 94277-06-2
Molekulargewicht: 560.8 g/mol
InChI-Schlüssel: QQCISQVLWRVORS-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is a chemical compound with the molecular formula C26H48N2O6K2 and a molecular weight of 560.80 g/mol. It is known for its unique structure, which includes two potassium ions and a complex organic framework. This compound is used in various scientific and industrial applications due to its specific chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] involves the reaction of N,N’-ethane-1,2-diylbis(beta-alanine) with 1-oxoisononyl chloride in the presence of a base, followed by the addition of potassium hydroxide to form the dipotassium salt. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran

    Catalysts: Base catalysts such as triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality

    Purification steps: such as recrystallization or chromatography to obtain high-purity product

    Quality control measures: to ensure the compound meets industry standards

Analyse Chemischer Reaktionen

Types of Reactions

Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products Formed

    Oxidation products: Carboxylic acids or ketones

    Reduction products: Alcohols or amines

    Substitution products: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development and delivery systems.

    Industry: Applied in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It can modulate receptor activity, affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxooctyl)-beta-alaninate]
  • Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxodecyl)-beta-alaninate]

Uniqueness

Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is unique due to its specific chain length and branching, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively.

Eigenschaften

CAS-Nummer

94277-06-2

Molekularformel

C26H46K2N2O6

Molekulargewicht

560.8 g/mol

IUPAC-Name

dipotassium;3-[2-[2-carboxylatoethyl(7-methyloctanoyl)amino]ethyl-(7-methyloctanoyl)amino]propanoate

InChI

InChI=1S/C26H48N2O6.2K/c1-21(2)11-7-5-9-13-23(29)27(17-15-25(31)32)19-20-28(18-16-26(33)34)24(30)14-10-6-8-12-22(3)4;;/h21-22H,5-20H2,1-4H3,(H,31,32)(H,33,34);;/q;2*+1/p-2

InChI-Schlüssel

QQCISQVLWRVORS-UHFFFAOYSA-L

Kanonische SMILES

CC(C)CCCCCC(=O)N(CCC(=O)[O-])CCN(CCC(=O)[O-])C(=O)CCCCCC(C)C.[K+].[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.